![molecular formula C19H24N2O4 B2663397 Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 844823-03-6](/img/structure/B2663397.png)

Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

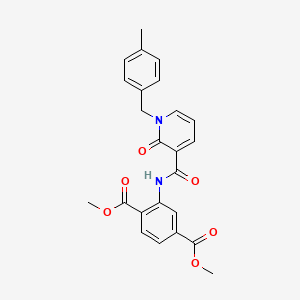

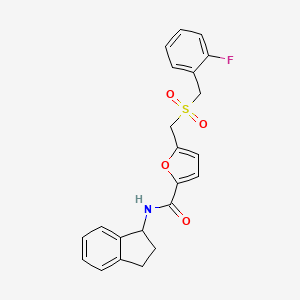

Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a chemical compound that is available for scientific research. It contains a piperazine moiety, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . It also contains a coumarin system, which is a benzopyran-2-one . Coumarins are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of piperazine derivatives, including Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate, can be achieved through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of coumarin systems, another component of the compound, has been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis

The molecular structure of Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is complex, containing a piperazine ring and a coumarin system. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Coumarins, or benzopyran-2-ones, are a group of lactones first derived from Tonka beans in 1820 .Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential

- Multi-Target Therapeutic Approach : A study by Lecanu et al. (2010) focused on a related compound, SP-04, highlighting its potential as a multi-target therapeutic approach for neuroprotection, particularly in Alzheimer's disease. This compound exhibits properties like inhibiting acetylcholinesterase activity and offering protection against Ab42 toxicity, which are crucial in the context of Alzheimer's treatment (Lecanu et al., 2010).

Antimicrobial and Antiurease Activities

- Hybrid Molecules with Antimicrobial Activity : Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and found that some of these compounds possessed good to moderate antimicrobial activity against various microorganisms. Additionally, two compounds showed significant antiurease activity (Başoğlu et al., 2013).

Chemical Reactions and Synthesis

- Decyclization and Synthesis : Vasileva et al. (2018) explored the chemical reactions of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, demonstrating their reaction with secondary amines and piperazine to yield various derivatives (Vasileva et al., 2018).

Antiallergy and Antihistaminic Properties

- Antiallergy Activity : Research by Walsh et al. (1990) on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, a related group of compounds, highlighted their potential in antiallergy applications. Some derivatives exhibited activity in assays relevant to antiallergic activity (Walsh et al., 1990).

Organic Crystal Engineering

- Hydrogen-Bond Association Studies : Weatherhead-Kloster et al. (2005) synthesized a specific 1,4-piperazine-2,5-dione from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, examining its crystallization and hydrogen-bonding networks. This research contributes to the field of organic crystal engineering (Weatherhead-Kloster et al., 2005).

Antibacterial Agents

- Pyrido(2,3-d)pyrimidine Antibacterial Agents : A study by Matsumoto and Minami (1975) on 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids indicated these compounds' potent antibacterial properties, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).

Antimicrobial Activity

- Antimicrobial Studies of Piperazine Derivatives : Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and evaluated them for antimicrobial activities, revealing several compounds with excellent antibacterial and antifungal properties (Rajkumar et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-4-24-19(23)21-9-7-20(8-10-21)12-15-11-17(22)25-18-14(3)13(2)5-6-16(15)18/h5-6,11H,4,7-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRLVZGFPYLGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)

![(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2663316.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)

![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)

![5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663325.png)

![3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one](/img/structure/B2663328.png)